3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,6-Dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide HCl is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,6-Dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide HCl typically involves multiple steps, starting with the preparation of 2,6-dimethylphenol. This intermediate is then reacted with propylene oxide in the presence of sodium hydroxide to form the corresponding 2,6-dimethylphenoxy derivative
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction kinetics and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,6-Dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions include various substituted phenols, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(2,6-Dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(2-(2,6-Dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide HCl involves its interaction with specific molecular targets, such as ion channels and receptors. This compound modulates the activity of these targets, leading to changes in cellular signaling pathways. For instance, in its role as an antiarrhythmic agent, it affects the sodium channels in cardiac cells, thereby stabilizing the cardiac rhythm .
Comparison with Similar Compounds
Similar Compounds
Mexiletine: A structurally similar compound used as an antiarrhythmic agent.
Lidocaine: Another related compound with local anesthetic and antiarrhythmic properties.
Uniqueness
N-(2-(2,6-Dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide HCl stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its tetramethyl-pyrrolidinecarboxamide moiety, in particular, contributes to its stability and specificity in various applications.
Properties
CAS No. |
93968-98-0 |
---|---|
Molecular Formula |
C20H33ClN2O2 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-[1-(2,6-dimethylphenoxy)propan-2-yl]-2,2,5,5-tetramethylpyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H32N2O2.ClH/c1-13-9-8-10-14(2)17(13)24-12-15(3)21-18(23)16-11-19(4,5)22-20(16,6)7;/h8-10,15-16,22H,11-12H2,1-7H3,(H,21,23);1H |
InChI Key |
XNVDFJWXQPCVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C2CC(NC2(C)C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.